molecular formula C23H24FN3O2 B2908993 (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1326831-23-5

(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2908993
CAS No.: 1326831-23-5
M. Wt: 393.462
InChI Key: BXISLVQNTMDFJH-UHFFFAOYSA-N
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Description

This compound features a quinoline scaffold with three key modifications:

  • 6-Fluoro substituent: Enhances electronegativity and metabolic stability .
  • 3-(Pyrrolidin-1-yl)methanone: A polar moiety that may facilitate hydrogen bonding with biological targets .

Quinoline derivatives are widely explored in medicinal chemistry for their enzyme inhibitory properties (e.g., aldehyde dehydrogenase 1A1, as in ) and applications in drug development .

Properties

IUPAC Name

[6-fluoro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-15(16-5-8-18(29-2)9-6-16)26-22-19-13-17(24)7-10-21(19)25-14-20(22)23(28)27-11-3-4-12-27/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXISLVQNTMDFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.

    Introduction of the fluoro group: This can be done via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the 4-methoxyphenyl group: This step might involve a Friedel-Crafts alkylation or a similar reaction.

    Formation of the pyrrolidinyl methanone moiety: This can be achieved through amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the quinoline core or the methanone group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro or methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or various halogenating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.

Scientific Research Applications

Molecular Structure and Properties

Key details regarding the structure and properties of the compound are as follows:

  • IUPAC Name: $$6-fluoro-4-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]quinolin-3-yl]-pyrrolidin-1-ylmethanone
  • InChI: InChI=1S/C23H24FN3O2/c1-15(16-5-8-18(29-2)9-6-16)26-22-19-13-17(24)7-10-21(19)25-14-20(22)23(28)27-11-3-4-12-27/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,25,26)/t15-/m1/s1
  • InChI Key: BXISLVQNTMDFJH-OAHLLOKOSA-N
  • SMILES: CC@HNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F

Scientific Research Applications

The compound (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is potentially useful in various scientific research applications. Its structural characteristics suggest it may be valuable in pharmacological research.

Related Compounds

Another related compound is (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, which has shown potential in pharmacological research.

  • Molecular Formula: C22H21F2N3OC_{22}H_{21}F_2N_3O
  • Molecular Weight: 381.427 g/mol

Research indicates that (6-Fluoro-4-((4-fluorobenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone may exert biological effects through multiple pathways, including the inhibition of protein kinases and antimicrobial activity. In vitro studies have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL.

Tyrosinase Inhibition

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Activity Modifications

Table 1: Key Structural Differences and Hypothesized Effects
Compound Name / ID Core Structure 4-Position Substituent 3-Position Substituent Key Properties
Target Compound Quinoline (1-(4-Methoxyphenyl)ethyl)amino Pyrrolidin-1-yl methanone High lipophilicity; chiral center
Compound (99) Quinoline 4-(Vinylsulfonyl)piperazin-1-yl 4-(Methylsulfonyl)piperazin-1-yl Sulfonyl groups enhance enzyme inhibition
Compound (CAS 1357729-10-2) Quinoline (4-Aminophenyl)ethanone Thiomorpholine-4-carbonyl Sulfur atoms alter electronic properties
Key Observations:
  • Enzyme Binding: The target compound lacks sulfonyl groups seen in ’s analog, which are critical for covalent binding to enzymes like aldehyde dehydrogenase 1A1 . However, its pyrrolidine moiety may engage in weaker, non-covalent interactions.
  • Chirality: The (1-(4-methoxyphenyl)ethyl)amino group introduces a chiral center, unlike ’s compound. This could lead to enantiomer-specific activity, as seen in Pasteur’s foundational work on chiral molecules .

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability: Fluorine at the 6-position reduces oxidative metabolism, a common strategy in quinoline-based drug design . Piperazine-containing analogs () may exhibit faster clearance due to higher basicity and susceptibility to CYP450 enzymes .

Biological Activity

The compound (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including experimental studies, case reports, and theoretical analyses.

Chemical Structure and Properties

The molecular formula of the compound is C22H24F1N3OC_{22}H_{24}F_{1}N_{3}O, with a molecular weight of approximately 381.45 g/mol. The structure includes a quinoline moiety, a pyrrolidine ring, and a methoxyphenyl group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone possess activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0048 - 0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The quinoline scaffold has been extensively studied for anticancer properties, particularly due to its ability to modulate protein kinase activity, which is critical in cancer cell proliferation and survival. Compounds similar to (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone have shown promise in inhibiting cancer cell lines in vitro .

Case Study:
A recent study explored the effects of various quinoline derivatives on cancer cell lines, demonstrating that modifications to the quinoline structure significantly impacted cytotoxicity and selectivity towards cancer cells over normal cells. The presence of the methoxyphenyl group was noted to enhance the compound's efficacy against specific cancer types .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular signaling pathways. Specifically, it may target protein kinases that are overactive in cancer cells, leading to reduced proliferation and increased apoptosis .

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